stoloniferone E

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Stoloniferone E is an ergostanoid.

This compound is a natural product found in Briareum violaceum and Clavularia viridis with data available.

化学反应分析

Structural Characteristics

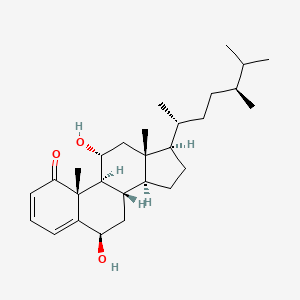

Stoloniferone E belongs to the ergosterol family, characterized by a tetracyclic steroid backbone with specific functional modifications:

-

Core structure : A 28-carbon ergostane skeleton with a conjugated diene system in the B-ring.

-

Functional groups : A carbonyl group at C-1 and double bonds at C-2–C-3 or C-3–C-4, depending on isomerism .

-

Side chain : A hydroxylated alkyl chain at C-17, critical for membrane interactions .

Table 1: Key Structural Features of this compound vs. Related Ergosterols

| Feature | This compound | Stoloniferone O | Stoloniferone Q |

|---|---|---|---|

| Carbonyl Position | C-1 | C-1 | C-1 |

| Double Bond Position | C-2–C-3 | C-2–C-3 | C-4–C-5 |

| Side Chain Modification | C-17 hydroxyl | C-17 methyl | C-20 epoxide |

| Biological Source | Marine fungi | Rhizoctonia spp. | Marine sponges |

Chemical Reactivity and Reactions

This compound participates in both enzymatic and non-enzymatic reactions, influenced by its functional groups and environmental conditions:

(A) Oxidation Reactions

-

C-1 Carbonyl Group : Acts as an electron sink, facilitating dehydrogenation under oxidative stress. In Rhizoctonia solani, this group undergoes reduction to a secondary alcohol during sclerotium formation, mediated by NADPH-dependent oxidoreductases .

-

Double Bond Isomerization : The C-2–C-3 double bond shifts to C-3–C-4 under UV exposure, forming a photo-isomer with altered bioactivity .

(B) Acid-Catalyzed Hydrolysis

-

Ester and Acetal Cleavage : In acidic environments (pH < 5.5), this compound’s side-chain esters hydrolyze to release free hydroxyl groups, a reaction critical for fungal membrane remodeling in lysosomal compartments .

(C) Enzymatic Modifications

-

Cytochrome P450 Hydroxylation : Fungal CYP450 enzymes introduce additional hydroxyl groups at C-22 and C-25, enhancing solubility for transport across hyphal membranes .

-

Glycosylation : UDP-dependent glycosyltransferases attach glucose moieties to the C-3 hydroxyl group, producing water-soluble derivatives for stress adaptation .

Biological Context and Metabolic Pathways

This compound is integral to fungal development and stress responses:

-

Sclerotium Formation : In Rhizoctonia solani, this compound levels decrease during maturation, correlating with the suppression of N2-acetyl-L-ornithine and ergosterol biosynthesis .

-

Antioxidant Role : Scavenges reactive oxygen species (ROS) via conjugation of its double bonds with free radicals, preventing lipid peroxidation in marine fungi .

Synthetic and Analytical Insights

属性

分子式 |

C28H44O3 |

|---|---|

分子量 |

428.6 g/mol |

IUPAC 名称 |

(6R,8S,9S,10R,11R,13R,14S,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-6,11-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-1-one |

InChI |

InChI=1S/C28H44O3/c1-16(2)17(3)10-11-18(4)20-12-13-21-19-14-23(29)22-8-7-9-25(31)28(22,6)26(19)24(30)15-27(20,21)5/h7-9,16-21,23-24,26,29-30H,10-15H2,1-6H3/t17-,18+,19-,20+,21-,23+,24+,26+,27+,28+/m0/s1 |

InChI 键 |

RYMHLKHGLSCOPD-BONNHHEPSA-N |

手性 SMILES |

C[C@H](CC[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(C[C@H]([C@H]3[C@H]2C[C@H](C4=CC=CC(=O)[C@]34C)O)O)C |

规范 SMILES |

CC(C)C(C)CCC(C)C1CCC2C1(CC(C3C2CC(C4=CC=CC(=O)C34C)O)O)C |

同义词 |

stoloniferone E |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。